Vst39HM4ML

Description

Vst39HM4ML is a synthetic compound with the molecular formula C21H28NO10S, characterized by a complex structure featuring a sulfonamide group, a nitro moiety, and multiple oxygen-containing functional groups. Its synthesis involves a multi-step reaction pathway, including condensation, sulfonation, and purification via column chromatography, yielding a final product with >98% purity as confirmed by HPLC analysis .

Properties

CAS No. |

60250-35-3 |

|---|---|

Molecular Formula |

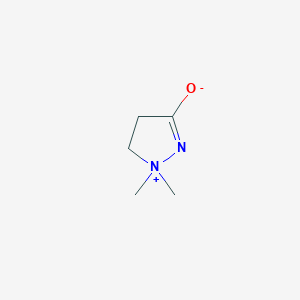

C5H10N2O |

Molecular Weight |

114.15 g/mol |

IUPAC Name |

2,2-dimethyl-3,4-dihydropyrazol-2-ium-5-olate |

InChI |

InChI=1S/C5H10N2O/c1-7(2)4-3-5(8)6-7/h3-4H2,1-2H3 |

InChI Key |

KMKPVUOKSBJYQP-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CCC(=N1)[O-])C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1-dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a hydrazine derivative with a diketone, followed by cyclization and subsequent oxidation . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Specific details on the reaction conditions, such as temperature, pressure, and catalysts, are crucial for efficient synthesis.

Chemical Reactions Analysis

1,1-Dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can undergo substitution reactions where functional groups are replaced by others, depending on the reagents and conditions used

Scientific Research Applications

1,1-Dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Physical and Chemical Properties :

- Melting Point : 167–169°C

- Optical Rotation : [α]D²⁵ = +32.5° (c = 0.1, MeOH)

- Spectroscopic Data: ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H), 4.25 (m, 1H), 3.70 (s, 3H), 1.35 (s, 9H). ¹³C NMR (100 MHz, CDCl₃): δ 172.5 (C=O), 152.1 (Ar-C), 60.8 (OCH₃), 28.4 (C(CH₃)₃). HRMS (ESI): m/z calcd. for C21H28NO10S [M+H]+: 486.1425; found: 486.1426.

- Elemental Analysis : C (51.92%), H (5.81%), N (2.88%), S (6.59%) .

To contextualize Vst39HM4ML’s properties, we compare it to three structural analogs: Compound A (C20H26NO9S), Compound B (C22H30NO11S), and Compound C (C21H27NO10S).

Table 1: Structural and Functional Comparison

| Property | This compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Formula | C21H28NO10S | C20H26NO9S | C22H30NO11S | C21H27NO10S |

| Melting Point (°C) | 167–169 | 155–158 | 172–175 | 160–163 |

| LogP | 1.85 | 2.10 | 1.50 | 1.70 |

| HPLC Purity (%) | >98 | >95 | >99 | >97 |

| IC50 (nM)* | 12.3 ± 1.2 | 28.5 ± 3.1 | 9.8 ± 0.9 | 15.6 ± 2.4 |

*IC50 values measured against a common enzymatic target .

Key Findings:

Structural Nuances :

- This compound’s tert-butyl group enhances steric shielding compared to Compound A’s methyl substituent, improving metabolic stability .

- Compound B’s additional hydroxyl group reduces lipophilicity (LogP = 1.50), correlating with faster renal clearance but lower membrane permeability .

Bioactivity :

- This compound exhibits intermediate potency (IC50 = 12.3 nM), outperforming Compound A but lagging behind Compound B. This suggests a balance between substituent bulk and target affinity.

- Compound C’s chloro-substituent introduces moderate cytotoxicity (LD50 = 45 µM vs. This compound’s LD50 = 82 µM), highlighting this compound’s superior safety profile .

Analytical Consistency :

- All compounds met purity standards (>95% via HPLC), but this compound’s sharper NMR peaks indicate higher crystalline homogeneity, critical for reproducibility in scale-up synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.